
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone” is a biochemical used for proteomics research . It has a molecular weight of 467.6 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 467.603 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 631.3±65.0 °C at 760 mmHg , and the melting point is 162-164ºC . The flash point is 335.6±34.3 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone is part of a class of compounds synthesized for their potential biological activity. For instance, compounds like N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, which share structural similarities with the subject compound, were synthesized and evaluated for their in vivo anti-inflammatory activity, with some showing promising results (Girgis & Ellithey, 2006).
Pharmacological and Biological Activity
- Some bisbenzamide-containing compounds, which are chemically related to 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone, demonstrated significant anti-inflammatory activity in vivo, showing potential for drug development and therapeutic use (Girgis & Ellithey, 2006).
Environmental and Toxicological Studies
- The impact of similar compounds on the environment and their toxicological profiles have been studied. For instance, Bisphenol A (BPA), a structurally related compound, has been extensively studied for its effects on aquatic invertebrates and plants, indicating the importance of understanding the environmental impact of such chemicals (Mihaich et al., 2009).
Antiviral and Antitumor Activities
- Compounds structurally related to 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone have shown activity against various viral strains and tumor cells, highlighting the potential for these compounds in therapeutic settings (Hamre et al., 1950), (Shyam et al., 1986).
Impact on Metabolism and Endocrine Function
- Research has also explored the impact of similar compounds on metabolism and endocrine function, with studies showing the effects of compounds like BPA on reproductive organ development, brain development, and metabolic disease (Yabusaki et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWLLLVYFDRTB-YQCHCMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone | |
CAS RN |
83992-95-4 |
Source


|
| Record name | 4-N,N-Bis(4-methylphenyl)-amino-benzaldehyde-N,N-diphenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

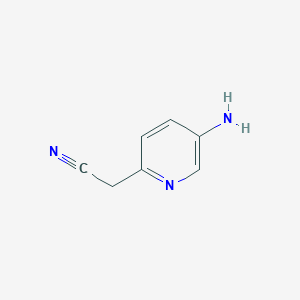

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
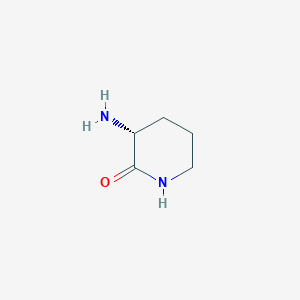
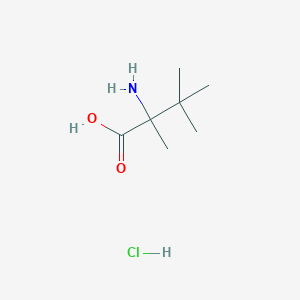
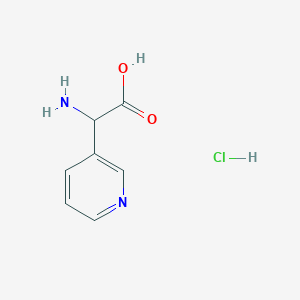
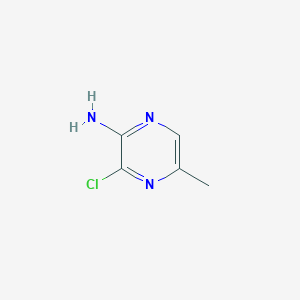

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)